molecular formula C18H35NO4 B12718840 1,1'-Iminobis(3-(cyclohexyloxy)-2-propanol) CAS No. 89100-87-8

1,1'-Iminobis(3-(cyclohexyloxy)-2-propanol)

Cat. No.: B12718840
CAS No.: 89100-87-8
M. Wt: 329.5 g/mol
InChI Key: GYAPDEYLBPNBMP-UHFFFAOYSA-N
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Description

1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is a chemical compound known for its unique structure and properties It is characterized by the presence of an imine group (C=N) and two cyclohexyloxy groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) typically involves the reaction of cyclohexanol with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The cyclohexyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): An aromatic heterocycle with similar imine functionality but different substituents.

    1,1’-Iminobis(methan-1-yl-1-ylidene)dinaphthalen-2-ol: A compound with similar imine and hydroxyl groups but different aromatic structures.

Uniqueness

1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is unique due to its combination of cyclohexyloxy groups and imine functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

89100-87-8

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

1-cyclohexyloxy-3-[(3-cyclohexyloxy-2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C18H35NO4/c20-15(13-22-17-7-3-1-4-8-17)11-19-12-16(21)14-23-18-9-5-2-6-10-18/h15-21H,1-14H2

InChI Key

GYAPDEYLBPNBMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCC(CNCC(COC2CCCCC2)O)O

Origin of Product

United States

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